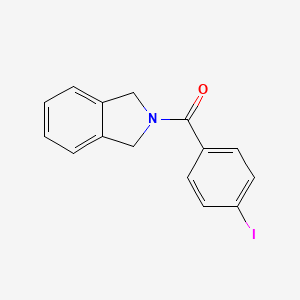
1-(naphthalen-1-ylmethyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(naphthalen-1-ylmethyl)azetidin-3-amine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a naphthalene moiety, which consists of two fused benzene rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-1-ylmethyl)azetidin-3-amine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(naphthalen-1-ylmethyl)azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted azetidines with different functional groups.
Aplicaciones Científicas De Investigación
1-(naphthalen-1-ylmethyl)azetidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into azetidine derivatives has shown potential neuroprotective effects, making this compound a candidate for further studies in treating neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(naphthalen-1-ylmethyl)azetidin-3-amine involves its interaction with various molecular targets and pathways. For instance, azetidine derivatives have been shown to exert neuroprotective effects by modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain . The compound may interact with proteins such as inducible NOS, hypoxia-upregulated protein 1, and PTEN-induced putative kinase, among others .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(naphthalen-1-ylmethyl)azetidin-3-amine include other azetidine derivatives and naphthalene-containing molecules. Examples include:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole
Uniqueness
The uniqueness of this compound lies in its combination of an azetidine ring and a naphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1492094-86-6 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)azetidin-3-amine |
InChI |
InChI=1S/C14H16N2/c15-13-9-16(10-13)8-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10,15H2 |
Clave InChI |
YPZXJVZOYSBJDO-UHFFFAOYSA-N |
SMILES |
C1C(CN1CC2=CC=CC3=CC=CC=C32)N |
SMILES canónico |
C1C(CN1CC2=CC=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)








